(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl methanesulfonate
Description
(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl methanesulfonate is a chemical compound with the molecular formula C7H14O5S2. It is known for its unique structure, which includes a thiopyran ring with a dioxido group and a methanesulfonate ester.
Properties
IUPAC Name |
(1,1-dioxothian-4-yl)methyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5S2/c1-13(8,9)12-6-7-2-4-14(10,11)5-3-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKYFGFSMWFNTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CCS(=O)(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl methanesulfonate typically involves the reaction of tetrahydrothiopyran with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonate ester .
Industrial Production Methods
This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines or alcohols.
Oxidation: The thiopyran ring can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Scientific Research Applications
(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl methanesulfonate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a building block in drug development.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Industrial Applications:
Mechanism of Action
The mechanism of action of (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate: Similar structure but with an acetate ester instead of a methanesulfonate ester.
Ethyl (4,6-dichloro-2-methyl-5-pyrimidinyl)acetate: Contains a pyrimidine ring and an acetate ester.
Methyl hydroxy (3-pyridinyl)acetate hydrochloride: Features a pyridine ring and a hydroxy group.
Biological Activity
(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)methyl methanesulfonate is a chemical compound with the molecular formula C7H14O5S2. Its unique structure includes a thiopyran ring and a methanesulfonate ester, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
The compound is characterized by:
- Molecular Formula : C7H14O5S2
- CAS Number : 1010836-46-0
- IUPAC Name : (1,1-dioxothian-4-yl)methyl methanesulfonate
The biological activity of (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl methanesulfonate primarily arises from its reactivity as an electrophile. The methanesulfonate group acts as a good leaving group in nucleophilic substitution reactions, allowing the compound to interact with various biological nucleophiles such as amino acids and proteins. This reactivity can lead to modifications of biomolecules, influencing their function and activity.
Medicinal Chemistry
Research indicates that this compound may serve as a valuable intermediate in the synthesis of bioactive molecules. Its ability to modify functional groups allows it to be utilized in drug development, particularly for creating compounds with improved pharmacological profiles.
Enzyme Studies
(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)methyl methanesulfonate has been employed in studies investigating enzyme mechanisms. Its electrophilic nature enables researchers to probe the active sites of enzymes and understand their catalytic processes better.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated the reactivity of (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl methanesulfonate with thiol-containing enzymes, demonstrating its potential as an irreversible inhibitor. |
| Study 2 | Evaluated its role as a building block in synthesizing novel anti-cancer agents, highlighting its ability to enhance therapeutic efficacy through targeted modifications. |
| Study 3 | Analyzed its interactions with nucleophiles in cellular environments, revealing insights into its potential cytotoxic effects and applications in cancer therapy. |
Comparative Analysis
To better understand the biological activity of (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl methanesulfonate, it is useful to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate | Acetate instead of methanesulfonate | Less reactive; primarily used in organic synthesis |
| Ethyl (4,6-dichloro-2-methyl-5-pyrimidinyl)acetate | Contains a pyrimidine ring | Exhibits antimicrobial properties |
| Methyl hydroxy (3-pyridinyl)acetate hydrochloride | Features a pyridine ring | Known for anti-inflammatory activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
